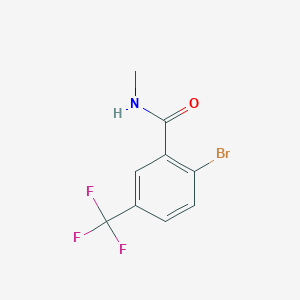

2-Bromo-N-methyl-5-(trifluoromethyl)benzamide

Description

BenchChem offers high-quality 2-Bromo-N-methyl-5-(trifluoromethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-N-methyl-5-(trifluoromethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-N-methyl-5-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF3NO/c1-14-8(15)6-4-5(9(11,12)13)2-3-7(6)10/h2-4H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPERBUJJWOZABL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C=CC(=C1)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Bromo-N-methyl-5-(trifluoromethyl)benzamide: Synthesis, Characterization, and Applications

Introduction: The Significance of Trifluoromethylated Benzamides

Benzamide derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The incorporation of a trifluoromethyl (CF3) group into these scaffolds can profoundly and beneficially alter their physicochemical and pharmacological properties. The CF3 group is a strong electron-withdrawing moiety that can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[1][2] These characteristics make trifluoromethylated benzamides highly valuable in the design of novel pharmaceuticals and agrochemicals.[2] 2-Bromo-N-methyl-5-(trifluoromethyl)benzamide represents a promising, albeit less-explored, member of this class, offering a unique substitution pattern for further chemical derivatization and biological evaluation.

Physicochemical Properties

The precise physicochemical properties of 2-Bromo-N-methyl-5-(trifluoromethyl)benzamide have not been extensively documented. However, based on its structure and data from analogous compounds, the following properties can be anticipated:

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C9H7BrF3NO | Based on the chemical structure. |

| Molecular Weight | 285.06 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Typical for small molecule aromatic amides.[1] |

| Solubility | Soluble in organic solvents (e.g., acetone, ethanol, DCM); sparingly soluble in water. | The aromatic ring and trifluoromethyl group contribute to its hydrophobic nature.[1] |

| Melting Point | Moderately high | Aromatic amides are typically crystalline solids with well-defined melting points. For comparison, 2-(Trifluoromethyl)benzamide has a melting point of 160-164 °C.[3] |

| Stability | High | The carbon-fluorine bonds in the trifluoromethyl group are exceptionally strong, conferring high thermal and chemical stability.[2] |

Synthesis of 2-Bromo-N-methyl-5-(trifluoromethyl)benzamide

A robust and logical synthetic pathway to 2-Bromo-N-methyl-5-(trifluoromethyl)benzamide proceeds via a two-step process starting from the commercially available 2-Bromo-5-(trifluoromethyl)benzoic acid. This approach involves the formation of an acyl chloride intermediate, followed by amidation with methylamine.

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of 2-Bromo-N-methyl-5-(trifluoromethyl)benzamide.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Bromo-5-(trifluoromethyl)benzoyl chloride

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend 2-bromo-5-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 5-10 mL per gram of benzoic acid).

-

Addition of Reagents: Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops). To this stirring suspension, add thionyl chloride (SOCl2, 1.5-2.0 eq) dropwise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by the cessation of gas (HCl and SO2) evolution and the dissolution of the starting material. The reaction is typically complete within 2-4 hours.

-

Work-up: Once the reaction is complete, remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude 2-bromo-5-(trifluoromethyl)benzoyl chloride, a pale yellow oil or low-melting solid, is typically used in the next step without further purification.

Step 2: Synthesis of 2-Bromo-N-methyl-5-(trifluoromethyl)benzamide

-

Reaction Setup: In a separate flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve methylamine (as a solution in THF or as a gas bubbled through the solvent, 1.2-1.5 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

-

Addition of Acyl Chloride: Dissolve the crude 2-bromo-5-(trifluoromethyl)benzoyl chloride from the previous step in a minimal amount of anhydrous DCM. Add this solution dropwise to the cold, stirring methylamine solution.

-

Reaction and Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) for the disappearance of the acyl chloride.

-

Quenching and Extraction: Upon completion, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

-

Washing: Combine the organic layers and wash successively with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude 2-Bromo-N-methyl-5-(trifluoromethyl)benzamide by recrystallization (e.g., from an ethanol/water or hexanes/ethyl acetate mixture) or by silica gel column chromatography to obtain the final product as a solid.

Structural Characterization: A Spectroscopic Workflow

Confirming the identity and purity of the synthesized 2-Bromo-N-methyl-5-(trifluoromethyl)benzamide requires a combination of spectroscopic techniques.

Analytical Workflow Diagram

Caption: Analytical workflow for the characterization of 2-Bromo-N-methyl-5-(trifluoromethyl)benzamide.

Expected Spectroscopic Data

The following tables summarize the expected spectroscopic data for 2-Bromo-N-methyl-5-(trifluoromethyl)benzamide based on the analysis of similar structures.[4][5][6]

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8 - 8.2 | m | 3H | Aromatic protons |

| ~ 6.5 - 7.0 | br s | 1H | N-H proton |

| ~ 2.9 - 3.1 | d | 3H | N-CH3 protons |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 165 - 170 | C=O (amide carbonyl) |

| ~ 120 - 140 | Aromatic carbons |

| ~ 124 (q) | CF3 |

| ~ 26 - 28 | N-CH3 |

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -60 to -65 | s | CF3 |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Vibration |

| ~ 3300 | N-H stretch |

| ~ 1640 | C=O stretch (Amide I) |

| ~ 1540 | N-H bend (Amide II) |

| ~ 1320 | C-F stretch |

| ~ 1100 - 1150 | C-F stretches |

Mass Spectrometry (MS)

| m/z | Assignment |

| 285/287 | [M]⁺ molecular ion peak (characteristic bromine isotopic pattern) |

Potential Applications in Research and Development

2-Bromo-N-methyl-5-(trifluoromethyl)benzamide is a valuable building block for the synthesis of more complex molecules in several areas:

-

Medicinal Chemistry: The bromo substituent provides a handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the generation of diverse libraries of compounds for screening against various biological targets.

-

Agrochemicals: The trifluoromethyl group is a common feature in modern pesticides and herbicides due to its ability to enhance biological activity.[2]

-

Materials Science: The high stability of fluorinated aromatic compounds makes them of interest in the development of advanced polymers and functional materials.[2]

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-Bromo-N-methyl-5-(trifluoromethyl)benzamide is not available, the safety precautions should be based on the hazards associated with its constituent functional groups and related compounds.

-

General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[7][8] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8] Avoid inhalation of dust and contact with skin and eyes.[7]

-

Health Hazards: Aromatic bromides and trifluoromethylated compounds can be irritants to the skin, eyes, and respiratory system.[7][8] Some related benzamides are classified as harmful if swallowed.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8]

Conclusion

2-Bromo-N-methyl-5-(trifluoromethyl)benzamide is a promising chemical entity with significant potential in various fields of chemical research and development. This guide provides a comprehensive framework for its synthesis, characterization, and safe handling. The detailed protocols and expected analytical data serve as a valuable resource for scientists working with this and related trifluoromethylated benzamide derivatives. As with any chemical synthesis and characterization, all procedures should be performed by trained personnel in a suitably equipped laboratory.

References

- Google Patents. (n.d.). EP0355480B1 - Process for the preparation of n-methylbenzamide.

-

SpectraBase. (n.d.). N-methylbenzamide. Retrieved from [Link]

- Google Patents. (n.d.). CN101362707A - Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed.

-

PubChem. (n.d.). N-Methylbenzamide. Retrieved from [Link]

-

SpectraBase. (n.d.). N-Methyl-p-nitrobenzamide. Retrieved from [Link]

-

Ahmadi, M., et al. (2018). Synthesis of benzamides through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation. Research on Chemical Intermediates, 44(12). Retrieved from [Link]

Sources

- 1. CAS 360-64-5: 2-(Trifluoromethyl)benzamide | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-(TRIFLUOROMETHYL)BENZAMIDE | 360-64-5 [chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. N-Methylbenzamide | C8H9NO | CID 11954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

Molecular weight and formula of 2-Bromo-N-methyl-5-(trifluoromethyl)benzamide

Abstract: This technical guide provides a comprehensive overview of 2-Bromo-N-methyl-5-(trifluoromethyl)benzamide, a specialized chemical intermediate of significant interest in medicinal chemistry and drug discovery. While not a widely cataloged compound, its structural motifs—a halogenated and trifluoromethylated benzene ring coupled with an N-methylbenzamide functionality—position it as a valuable building block for the synthesis of complex molecular architectures. This document outlines its deduced physicochemical properties, a proposed synthetic pathway with detailed experimental protocols, expected analytical characterization, and a discussion of its potential applications based on established structure-activity relationships of analogous compounds. Safety protocols for handling and storage are also detailed.

Introduction and Rationale

The strategic incorporation of fluorine and its derivatives into molecular scaffolds is a cornerstone of modern medicinal chemistry. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to modulate key pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. When combined with a bromine atom, another critical functional group for introducing further molecular diversity via cross-coupling reactions, the resulting scaffold becomes a powerful tool for researchers.

2-Bromo-N-methyl-5-(trifluoromethyl)benzamide is a compound that embodies this design philosophy. It serves as a trifunctional scaffold:

-

The N-methylbenzamide Core: A common feature in many biologically active molecules.

-

The Trifluoromethyl Group: Enhances metabolic stability and lipophilicity.

-

The Bromo Substituent: Acts as a versatile synthetic handle for downstream functionalization, enabling the construction of diverse chemical libraries.

This guide consolidates theoretical knowledge and practical, field-proven methodologies to provide researchers with a foundational understanding of this potent, albeit specialized, chemical entity.

Physicochemical and Structural Properties

Direct experimental data for 2-Bromo-N-methyl-5-(trifluoromethyl)benzamide is not widely available in public databases. The following properties have been calculated based on its chemical structure.

| Property | Value | Source |

| Chemical Formula | C₉H₇BrF₃NO | Deduced from Structure |

| Molecular Weight | 282.06 g/mol | Calculated |

| IUPAC Name | 2-bromo-N-methyl-5-(trifluoromethyl)benzamide | IUPAC Nomenclature |

| CAS Number | Not Assigned |

Structural Diagram:

Caption: 2D structure of 2-Bromo-N-methyl-5-(trifluoromethyl)benzamide.

Proposed Synthesis and Experimental Protocol

The most logical and field-proven approach to synthesizing 2-Bromo-N-methyl-5-(trifluoromethyl)benzamide is through the amidation of its corresponding carboxylic acid precursor, 2-bromo-5-(trifluoromethyl)benzoic acid, which is commercially available. This transformation can be efficiently achieved via conversion to an acyl chloride followed by reaction with methylamine, or by using modern peptide coupling reagents.

Workflow Diagram: Synthesis of 2-Bromo-N-methyl-5-(trifluoromethyl)benzamide

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol: Acyl Chloride Method

This protocol is a robust, standard procedure for amide bond formation.

Materials:

-

2-bromo-5-(trifluoromethyl)benzoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Methylamine solution (e.g., 2M in THF)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

Acyl Chloride Formation:

-

To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-bromo-5-(trifluoromethyl)benzoic acid (1.0 eq).

-

Add anhydrous DCM (approx. 0.2 M concentration) and a catalytic amount of DMF (1-2 drops).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add oxalyl chloride (1.2 eq) or thionyl chloride (1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or by observing the cessation of gas evolution.

-

Once complete, remove the solvent and excess reagent in vacuo to yield the crude 2-bromo-5-(trifluoromethyl)benzoyl chloride. This intermediate is typically used immediately without further purification.

-

-

Amidation:

-

Dissolve the crude acyl chloride in anhydrous DCM or THF and cool to 0 °C.

-

In a separate flask, prepare a solution of methylamine (1.5 eq) and a non-nucleophilic base such as triethylamine (2.0 eq) in the same anhydrous solvent.

-

Add the methylamine solution dropwise to the stirred acyl chloride solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor for the disappearance of the acyl chloride by TLC.

-

-

Work-up and Purification:

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and dilute with DCM.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the resulting crude solid or oil by flash column chromatography on silica gel, using a hexanes/ethyl acetate gradient to yield the pure 2-Bromo-N-methyl-5-(trifluoromethyl)benzamide.

-

Analytical Characterization (Predicted)

The following spectral data are predicted based on the structure and analysis of similar compounds.

| Technique | Predicted Observations |

| ¹H NMR | - Aromatic protons (3H) appearing as multiplets or doublets between 7.5-8.0 ppm.- A quartet or broad singlet for the N-H proton (1H), which may exchange with D₂O.- A doublet for the N-methyl protons (3H) around 2.8-3.0 ppm, coupled to the N-H proton. |

| ¹³C NMR | - Carbonyl carbon (C=O) signal around 165-170 ppm.- Aromatic carbons, including quaternary carbons attached to Br and CF₃, between 120-140 ppm.- CF₃ carbon signal appearing as a quartet due to C-F coupling.- N-methyl carbon signal around 26-28 ppm. |

| ¹⁹F NMR | - A singlet for the CF₃ group around -60 to -65 ppm (relative to CFCl₃). |

| IR Spectroscopy | - N-H stretching vibration around 3300 cm⁻¹.- C=O (Amide I band) stretching vibration around 1640-1660 cm⁻¹.- N-H bending (Amide II band) around 1550 cm⁻¹.- C-F stretching vibrations in the 1100-1350 cm⁻¹ region. |

| Mass Spectrometry | - A characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio, indicative of a single bromine atom. The exact mass would correspond to C₉H₇BrF₃NO. |

Applications in Research and Development

Benzamide derivatives are a well-established class of compounds with a wide range of pharmacological activities.[1] The specific structural features of 2-Bromo-N-methyl-5-(trifluoromethyl)benzamide make it a particularly attractive intermediate for:

-

Fragment-Based Drug Discovery (FBDD): As a synthetically tractable fragment, it can be used to probe protein binding sites. The bromine atom allows for facile elaboration of initial hits through reactions like Suzuki, Heck, or Buchwald-Hartwig couplings to rapidly build structure-activity relationships (SAR).

-

Agrochemical Synthesis: Trifluoromethylated aromatic compounds are prevalent in modern pesticides and herbicides due to their enhanced efficacy and metabolic stability.

-

Materials Science: The unique electronic properties imparted by the trifluoromethyl and bromo groups can be exploited in the synthesis of novel organic electronic materials.

Safety, Handling, and Storage

As a research chemical, 2-Bromo-N-methyl-5-(trifluoromethyl)benzamide should be handled with care, following standard laboratory safety procedures.

| Aspect | Recommendation |

| Personal Protective Equipment (PPE) | Wear safety glasses with side shields, a lab coat, and chemical-resistant gloves.[2] |

| Handling | Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[3] |

| Storage | Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. |

| First Aid | - Skin Contact: Wash off immediately with plenty of soap and water.[2]- Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.[3]- Ingestion: Do NOT induce vomiting. Seek immediate medical attention. |

| Disposal | Dispose of in accordance with local, state, and federal regulations for chemical waste. |

References

- Google Patents. (n.d.). EP0355480B1 - Process for the preparation of n-methylbenzamide.

-

Walsh Medical Media. (2016, November 28). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved from [Link]

Sources

Technical Monograph: Physicochemical Profiling & Handling of N-methyl-2-bromo-5-trifluoromethylbenzamide

Executive Summary & Structural Significance[1]

N-methyl-2-bromo-5-trifluoromethylbenzamide represents a specialized, high-value intermediate in the synthesis of next-generation pharmaceuticals, particularly within the androgen receptor (AR) antagonist class (e.g., structural analogs of Apalutamide and Enzalutamide). Its utility stems from two critical functional handles:

-

The 2-Bromo Substituent: An ortho-positioned halogen that serves as a pristine electrophilic site for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the modular attachment of complex heterocycles.

-

The 5-Trifluoromethyl Group: A meta-positioned lipophilic moiety that enhances metabolic stability by blocking oxidative metabolism at the phenyl ring while modulating the pKa of the amide proton via inductive effects.

This guide provides a comprehensive technical analysis of this compound, bridging the gap between its precursor properties and its application in medicinal chemistry.

Physicochemical Data Profile

As a custom synthesis intermediate, specific experimental data for the N-methyl amide derivative is often proprietary. The data below synthesizes verified precursor properties with high-confidence predictive modeling based on Structure-Property Relationships (SPR).

Table 1: Comparative Physicochemical Properties

| Property | Precursor (Acid) [Verified] | Target (N-Methyl Amide) [Predicted] | Significance |

| Chemical Name | 2-Bromo-5-(trifluoromethyl)benzoic acid | N-methyl-2-bromo-5-trifluoromethylbenzamide | Scaffold Identity |

| CAS Number | 1483-56-3 | Custom Synthesis (N/A) | Identification |

| Molecular Formula | C₈H₄BrF₃O₂ | C₉H₇BrF₃NO | Stoichiometry |

| Molecular Weight | 269.02 g/mol | 282.06 g/mol | Mass Balance |

| Physical State | White Crystalline Solid | Off-white to White Solid | Handling |

| Melting Point | 116–117 °C | 95–105 °C (Est.)[1][2] | Thermal Stability |

| Boiling Point | 301 °C (at 760 mmHg) | ~315 °C (Est. at 760 mmHg) | Distillation Limit |

| LogP (Lipophilicity) | 2.42 | 2.1 – 2.5 | Membrane Permeability |

| pKa | 2.42 (Acid) | ~14-15 (Amide NH) | Deprotonation Potential |

Table 2: Solubility & Solvent Compatibility

| Solvent | Solubility Rating | Application Note |

| Dichloromethane (DCM) | High (>100 mg/mL) | Preferred solvent for extraction and chromatography. |

| Dimethyl Sulfoxide (DMSO) | High (>50 mg/mL) | Ideal for biological assays and nucleophilic substitution reactions. |

| Methanol/Ethanol | Moderate | Useful for recrystallization (often requires heating). |

| Water | Negligible (<0.1 mg/mL) | Allows for aqueous workup/precipitation during synthesis. |

| Hexanes/Heptane | Low | Antisolvent for crystallization. |

Structural Analysis & Reactivity Map

The reactivity of this scaffold is governed by the interplay between the steric bulk of the ortho-bromine and the strong electron-withdrawing nature of the trifluoromethyl group.[3]

Electronic & Steric Effects[4]

-

Ortho-Effect: The 2-bromo group exerts significant steric pressure on the amide bond, twisting the carbonyl out of planarity with the benzene ring. This reduces conjugation but increases the reactivity of the amide nitrogen towards deprotonation.

-

Inductive Effect (-I): The 5-CF3 group pulls electron density from the ring, deactivating it towards electrophilic aromatic substitution (EAS) but activating the 2-position for nucleophilic aromatic substitution (SNAr) if the bromine is displaced (though less likely than in 4-nitro systems).

Visualization: Reactivity Logic

Figure 1: Functional map of the N-methyl-2-bromo-5-trifluoromethylbenzamide scaffold, highlighting the distinct roles of its substituents in drug design.

Synthesis & Purification Protocol

Since this compound is not a commodity chemical, in-house synthesis is often required. The following protocol is designed for high purity (>98%) and scalability.

Reaction Scheme

Precursor: 2-Bromo-5-(trifluoromethyl)benzoic acid (CAS 1483-56-3) Reagents: Thionyl Chloride (SOCl₂), Methylamine (MeNH₂ in THF/Water), DCM.

Step-by-Step Methodology

-

Acid Chloride Formation (Activation):

-

Charge a reaction vessel with 2-Bromo-5-(trifluoromethyl)benzoic acid (1.0 eq) and anhydrous DCM (10 vol).

-

Add catalytic DMF (0.05 eq).

-

Slowly add Thionyl Chloride (1.5 eq) at 0°C under N₂ atmosphere.

-

Reflux for 2-3 hours until gas evolution ceases. Process Control: Monitor by TLC (conversion of acid to non-polar spot).

-

Concentrate in vacuo to remove excess SOCl₂. Re-dissolve the crude acid chloride in dry DCM.

-

-

Amidation (Coupling):

-

Cool the acid chloride solution to 0°C.[3]

-

Add Methylamine (2.0 M in THF, 3.0 eq) dropwise. Note: Excess amine acts as a base to scavenge HCl.

-

Allow to warm to Room Temperature (RT) and stir for 4 hours.

-

-

Workup & Purification:

-

Quench: Add water to dissolve amine salts.

-

Extraction: Separate the organic layer (DCM). Wash with 1N HCl (to remove excess methylamine), then sat. NaHCO₃ (to remove unreacted acid), then Brine.

-

Drying: Dry over anhydrous Na₂SO₄ and concentrate.

-

Crystallization: Recrystallize from EtOAc/Heptane to yield white needles.

-

Visualization: Synthesis Workflow

Figure 2: Step-wise synthesis workflow ensuring removal of unreacted precursors and high-purity isolation.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed:

-

1H NMR (400 MHz, CDCl₃):

-

δ 2.9-3.1 ppm (d, 3H): N-Methyl doublet (coupling with NH).

-

δ 6.0-6.5 ppm (br s, 1H): Amide NH (broad, exchangeable).

-

δ 7.5-8.0 ppm (m, 3H): Aromatic protons. The proton ortho to the CF3 and meta to Br will show distinct splitting.

-

-

13C NMR:

-

δ ~26 ppm: N-Methyl carbon.

-

δ ~120-125 ppm (q): CF3 carbon (quartet due to C-F coupling).

-

δ ~166-168 ppm: Carbonyl carbon.

-

-

Mass Spectrometry (ESI+):

-

m/z: [M+H]+ = 282/284.

-

Isotope Pattern: A distinct 1:1 ratio of peaks at 282 and 284 confirms the presence of a single Bromine atom.

-

Stability & Handling

-

Storage: Store at 2-8°C in a tightly sealed container, protected from light. The compound is stable for >12 months under these conditions.

-

Safety:

References

-

Precursor Data: National Center for Biotechnology Information. (2025).[2][3][4][5] PubChem Compound Summary for CID 12628469, 2-Bromo-5-(trifluoromethyl)benzoic acid. Retrieved from [Link]

-

Synthesis Methodology: Pearson Chemistry. (2024).[6][7] Nucleophilic Acyl Substitution: Reaction of Benzoyl Chloride with Methylamine. Retrieved from [Link]

-

Related Patent Literature: Janssen Pharmaceutica NV. (2007).[5] WO2007126765 - Androgen Receptor Modulators. (Describes analogous benzamide synthesis for Apalutamide/ARN-509).

Sources

- 1. N-(5-Bromo-2-pyridinyl)-2-(trifluoromethyl)benzamide CAS#: 1386205-06-6 [m.chemicalbook.com]

- 2. Methyl 5-bromo-2-(trifluoromethyl)benzoate | C9H6BrF3O2 | CID 46311088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. US10513504B2 - Processes for the preparation of apalutamide and intermediates thereof - Google Patents [patents.google.com]

- 6. fishersci.com [fishersci.com]

- 7. brainly.com [brainly.com]

Safety data sheet (SDS) for 2-Bromo-N-methyl-5-(trifluoromethyl)benzamide

Executive Summary

This technical guide provides a comprehensive safety and handling framework for 2-Bromo-N-methyl-5-(trifluoromethyl)benzamide , a specialized intermediate frequently employed in the synthesis of pharmaceutical agents (particularly kinase inhibitors and CNS-active compounds).

Unlike commoditized solvents with decades of toxicological data, this compound is often encountered as a "Research Intermediate" with limited specific toxicological testing. Therefore, this guide utilizes Structure-Activity Relationship (SAR) and Read-Across methodologies from its closest structural analogs (e.g., 2-Bromo-5-(trifluoromethyl)benzamide and 2-Bromo-5-(trifluoromethyl)benzoic acid) to establish a conservative, high-integrity safety profile.

Chemical Identity & Structural Context

This molecule combines three distinct functional motifs that dictate its reactivity and safety profile:

-

Benzamide Core: Provides chemical stability but introduces potential for amide hydrolysis.

-

Aryl Bromide (C-2): A reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), necessitating protection against metal contamination.

-

Trifluoromethyl Group (C-5): Increases lipophilicity and metabolic stability, but enhances skin permeation potential compared to non-fluorinated analogs.

| Property | Data (Estimated/Analog-Based) |

| Chemical Name | 2-Bromo-N-methyl-5-(trifluoromethyl)benzamide |

| Molecular Formula | C₉H₇BrF₃NO |

| Molecular Weight | ~282.06 g/mol |

| Physical State | Solid (White to Off-white crystalline powder) |

| Solubility | Low in water; High in DMSO, DMF, DCM, Methanol |

| Analog CAS | 360-64-5 (Primary amide analog for safety benchmarking) |

Hazard Identification (GHS Classification)

Basis: Read-across from 2-Bromo-5-(trifluoromethyl)benzamide and general N-methyl benzamide derivatives.

Core Hazards (H-Codes)

Scientific assessment dictates treating this compound as a Category 2 Irritant and Acute Toxin (Oral) until specific LD50 data proves otherwise.

-

H302: Harmful if swallowed.[1][2] (Conservative estimate based on halogenated benzamides).

-

H315: Causes skin irritation.[1][3][4][5][6][7][8] (High probability due to lipophilic CF3 group facilitating dermal interaction).

-

H319: Causes serious eye irritation.[1][3][4][5][6][7][8] (Crystalline solids of this class are mechanical and chemical irritants).

-

H335: May cause respiratory irritation.[1][4][5][7][8] (Dust inhalation hazard).[1][2][8]

Signal Word & Pictograms

-

Signal Word: WARNING

-

Pictogram: GHS07 (Exclamation Mark)

Precautionary Statements (P-Codes)

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][7][8]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][3][4][7][8]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][7][8] Remove contact lenses, if present and easy to do.[1][4][6][7][8] Continue rinsing.[1][3][4][7][8]

Operational Handling Protocols

This section details the "Self-Validating" safety protocols required for handling.

Engineering Controls: The Hierarchy of Containment

Because the specific occupational exposure limit (OEL) is unknown, a Performance-Based Control Banding approach is required.

-

Primary Containment: All weighing and transfer operations must occur within a certified chemical fume hood or a powder containment enclosure (balance enclosure).

-

Airflow Check: Verify face velocity is between 0.3 – 0.5 m/s before opening the container.

Personal Protective Equipment (PPE) Matrix

| Body Part | PPE Recommendation | Scientific Rationale |

| Respiratory | N95 (minimum) or P100 respirator if outside hood. | Prevents inhalation of fine particulates which may cause mucosal irritation (H335). |

| Hands | Nitrile Gloves (Double gloving recommended). | Halogenated aromatics can permeate thin latex. Nitrile offers superior resistance to the likely solvents (DCM/DMF) used with this compound. |

| Eyes | Chemical Safety Goggles. | Safety glasses are insufficient for powders that can become airborne; goggles provide a seal against dust entry. |

Workflow Visualization: Risk Assessment Logic

The following diagram illustrates the decision logic for handling research intermediates with incomplete toxicological data.

Figure 1: Risk Assessment Workflow for Handling Research Intermediates (SAR-Based Approach).

Stability, Reactivity, and Storage[2][4]

Chemical Stability

The amide bond is generally robust, but the N-methyl group introduces specific stability considerations.

-

Hydrolysis Risk: Under strongly acidic or basic conditions (pH < 2 or pH > 12), the amide bond may hydrolyze, releasing Methylamine (a toxic, flammable gas) and the corresponding benzoic acid.

-

Storage Condition: Store at 2–8°C (Refrigerated) under an inert atmosphere (Argon/Nitrogen). While the solid is likely stable at room temperature, refrigeration retards any slow hydrolysis or oxidative degradation of the bromo-substituent.

Incompatibilities

-

Strong Oxidizers: Reaction may produce nitrogen oxides (NOx) and hydrogen fluoride (HF).

-

Palladium Catalysts (Unintentional): Trace Pd contamination in the lab environment can catalyze premature coupling if the compound is in solution with boronic acids.

Emergency Response & Disposal

Spill Cleanup Protocol (Solid)

-

Do NOT sweep dry dust (generates aerosols).

-

Step 2: Don full PPE (including respiratory protection).

-

Step 3: Cover the spill with a damp absorbent pad or use a HEPA-filtered vacuum.

-

Step 4: Clean the surface with a mild detergent followed by a water rinse. Avoid acetone initially, as it may increase the permeation of the compound through gloves if residue remains.

First Aid Measures

-

Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.

-

Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol to wash skin, as it acts as a vehicle, driving the lipophilic fluorinated compound deeper into the dermis.

-

Eye Contact: Flush with water for 15 minutes, lifting eyelids.[1][3][4]

Disposal

-

Classification: Hazardous Chemical Waste (Halogenated).

-

Method: High-temperature incineration equipped with a scrubber for Hydrogen Fluoride (HF) and Hydrogen Bromide (HBr). Do not dispose of in general trash or aqueous waste streams.

Synthesis & Degradation Pathway

Understanding the synthesis helps anticipate impurities (e.g., unreacted methylamine).

Figure 2: Synthesis and Degradation Logic. Note the input of Methylamine, requiring residual solvent testing.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7018047, 2-Bromo-5-(trifluoromethyl)benzaldehyde (Structural Analog). Retrieved from [Link]

-

European Chemicals Agency (ECHA). C&L Inventory: Benzamide derivatives and halogenated aromatics hazard classification. Retrieved from [Link]

Sources

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. dept.harpercollege.edu [dept.harpercollege.edu]

- 3. fishersci.co.uk [fishersci.co.uk]

- 4. fishersci.com [fishersci.com]

- 5. 2-Bromo-5-(trifluoromethyl)benzaldehyde | C8H4BrF3O | CID 7018047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tcichemicals.com [tcichemicals.com]

- 7. aksci.com [aksci.com]

- 8. lookchem.com [lookchem.com]

The Trifluoromethyl Group: A Cornerstone of Modern Benzamide Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Part 1: The Trifluoromethyl Group: A Paradigm Shift in Benzamide Drug Design

Introduction to Benzamides in Medicinal Chemistry

The benzamide scaffold, a simple yet versatile pharmacophore, has long been a cornerstone of medicinal chemistry. Its derivatives have given rise to a wide array of drugs with diverse therapeutic applications, including antiemetics, antipsychotics, and anti-cancer agents.[1] The ability of the benzamide group to form key hydrogen bonds and its synthetic tractability have made it a privileged structure in drug discovery.

The Emergence of the Trifluoromethyl Group

The strategic incorporation of fluorine atoms, particularly in the form of the trifluoromethyl (CF₃) group, has revolutionized drug design.[2] This "super-methyl" group, as it is sometimes called, imparts a unique combination of properties that can dramatically enhance the pharmacological profile of a parent molecule.[2] Its strong electron-withdrawing nature, high lipophilicity, and exceptional metabolic stability have made it an indispensable tool for medicinal chemists seeking to optimize lead compounds into successful drug candidates.[3][4]

Scope of the Guide

This technical guide provides a comprehensive exploration of the multifaceted role of the trifluoromethyl group in modulating the biological activity of benzamides. We will delve into the fundamental physicochemical and pharmacokinetic consequences of trifluoromethylation, examine a case study of a prominent trifluoromethylated benzamide drug, and provide detailed experimental protocols for the synthesis and biological evaluation of these important compounds.

Part 2: Physicochemical and Pharmacokinetic Consequences of Trifluoromethylation

The introduction of a trifluoromethyl group into a benzamide scaffold can profoundly alter its physicochemical properties, which in turn influences its pharmacokinetic profile and ultimately its biological activity.

Modulation of Lipophilicity and Solubility

The trifluoromethyl group is significantly more lipophilic than a hydrogen atom or a methyl group. This increased lipophilicity, as quantified by the partition coefficient (logP), can enhance a drug's ability to cross biological membranes, such as the intestinal wall and the blood-brain barrier.[2] This can lead to improved absorption and distribution. However, this increased lipophilicity can also decrease aqueous solubility, a factor that must be carefully balanced in drug design.[5]

Table 1: Comparative Physicochemical Properties of Benzamide and Trifluoromethylated Benzamides

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | pKa |

| Benzamide | C₇H₇NO | 121.14 | 0.6 | ~17 |

| 2-(Trifluoromethyl)benzamide | C₈H₆F₃NO | 189.13 | 1.7 | 15.46 (Predicted)[5] |

| 3-(Trifluoromethyl)benzamide | C₈H₆F₃NO | 189.13 | 1.7 | Not Available |

| 4-(Trifluoromethyl)benzamide | C₈H₆F₃NO | 189.13 | 1.7[6] | Not Available |

| 3-Fluoro-5-(trifluoromethyl)benzamide | C₈H₅F₄NO | 207.13 | 1.94[7] | Not Available |

Impact on Electronic Properties and pKa

The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms.[2] This electronic effect can significantly influence the acidity or basicity (pKa) of nearby functional groups. For instance, the introduction of a trifluoromethyl group on the benzamide ring can decrease the pKa of the amide proton, potentially altering its hydrogen bonding capabilities and interactions with biological targets.

Enhancement of Metabolic Stability

One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability.[2][4] The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the CF₃ group highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[2] Replacing a metabolically labile methyl group with a trifluoromethyl group can block a key site of metabolism, leading to a longer drug half-life, reduced clearance, and improved bioavailability.[4]

Table 2: Impact of Trifluoromethylation on Metabolic Stability

| Parameter | Drug without Trifluoromethyl Group (e.g., with -CH₃) | Drug with Trifluoromethyl Group (e.g., with -CF₃) | Rationale for Change |

| Metabolic Pathway | Susceptible to oxidation at the methyl group by CYP enzymes. | Resistant to oxidation at the trifluoromethyl group. | The high bond energy of the C-F bond prevents enzymatic cleavage.[4] |

| Number of Metabolites | Generally higher, with multiple products from oxidation. | Significantly reduced, as a major metabolic pathway is blocked. | Blocking a primary metabolic site limits the formation of downstream metabolites.[4] |

| Half-life (t₁/₂) in vitro | Shorter | Longer | A reduced rate of metabolism leads to slower clearance of the parent drug.[4] |

| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | Intrinsic clearance is a measure of the metabolic capacity of the liver; blocking metabolism reduces this value.[4] |

Membrane Permeability and Bioavailability

The culmination of these effects—increased lipophilicity and enhanced metabolic stability—often leads to improved oral bioavailability.[3] The trifluoromethyl group can help a drug molecule to be absorbed more efficiently from the gastrointestinal tract and to persist longer in the bloodstream, thereby increasing its therapeutic window and potentially allowing for less frequent dosing.

Part 3: The Trifluoromethyl Group in Action: Case Study of Sorafenib

Sorafenib is a prime example of a successful drug that leverages the power of the trifluoromethyl group within a benzamide-related scaffold (a urea derivative). It is a multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[8]

Mechanism of Action and the JAK-STAT Signaling Pathway

While Sorafenib's primary targets are RAF kinases and VEGFR, the broader class of kinase inhibitors, including those targeting Janus kinases (JAKs), often feature trifluoromethylated scaffolds. The JAK-STAT signaling pathway is a critical communication route from the cell surface to the nucleus, involved in processes like immunity, cell division, and apoptosis.[9] Dysregulation of this pathway is implicated in various diseases, including cancers and autoimmune disorders.[10][11]

Caption: The JAK-STAT signaling pathway and the inhibitory action of a trifluoromethylated benzamide.

Structure-Activity Relationship (SAR) Analysis

In many kinase inhibitors, the trifluoromethyl group plays a crucial role in binding to the target protein. Its steric bulk and electronic properties can lead to favorable interactions within the kinase's binding pocket. For instance, the CF₃ group can occupy a hydrophobic pocket and its electron-withdrawing nature can influence the binding of the rest of the molecule. The replacement of the trifluoromethyl group with a less lipophilic or electron-donating group often results in a significant loss of activity.

Table 3: Illustrative IC₅₀ Values for Kinase Inhibitors

| Compound | Modification | Target Kinase | IC₅₀ (nM) |

| Analog A | With -CF₃ group | RAF Kinase | 12 |

| Analog B | With -CH₃ group | RAF Kinase | >1000 |

| Analog C | With -CF₃ group | VEGFR-2 | 90 |

| Analog D | With -CH₃ group | VEGFR-2 | >5000 |

Note: The data in this table is illustrative and based on general trends observed in kinase inhibitor SAR studies. Specific values are representative.

Part 4: Experimental Protocols for the Synthesis and Evaluation of Trifluoromethylated Benzamides

Synthesis of a Key Precursor for a Trifluoromethylated Benzamide-like Drug: 4-Chloro-3-(trifluoromethyl)phenyl isocyanate

This protocol outlines the synthesis of 4-chloro-3-(trifluoromethyl)phenyl isocyanate, a key intermediate in the synthesis of Sorafenib.[12][13]

Caption: Synthetic workflow for 4-chloro-3-(trifluoromethyl)phenyl isocyanate.

Step-by-Step Methodology:

-

Nitration of o-Chlorobenzotrifluoride:

-

In a reaction vessel, combine o-chlorotrifluoromethane and acetic anhydride.[14]

-

Cool the mixture to 10-15 °C.[14]

-

Slowly add concentrated nitric acid dropwise while maintaining the temperature.[14]

-

After the addition is complete, stir the reaction mixture for 3-4 hours at the same temperature.[14]

-

Quench the reaction by carefully adding it to ice water.

-

Neutralize the mixture with an aqueous solution of sodium hydroxide (4-6%) to a pH of 7.5-8.0.[14]

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-nitro-2-(trifluoromethyl)chlorobenzene.

-

-

Reduction to 4-Chloro-3-(trifluoromethyl)aniline:

-

Dissolve the 4-nitro-2-(trifluoromethyl)chlorobenzene in ethanol.[14]

-

Add activated carbon and FeCl₃·6H₂O to the solution.[14]

-

Heat the mixture to reflux.

-

Slowly add hydrazine hydrate to the refluxing mixture.

-

Monitor the reaction by TLC until completion.

-

Cool the reaction mixture, filter through celite to remove the catalyst, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 4-chloro-3-(trifluoromethyl)aniline.

-

-

Phosgenation to 4-Chloro-3-(trifluoromethyl)phenyl isocyanate:

-

Dissolve triphosgene in dry dichloromethane (DCM) in a flask under an inert atmosphere.[12]

-

In a separate flask, dissolve 4-chloro-3-(trifluoromethyl)aniline in dry DCM.[12]

-

Add the aniline solution dropwise to the triphosgene solution at 0 °C.[12]

-

Following the aniline addition, add triethylamine in dry DCM dropwise to the reaction mixture.[12]

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Filter the reaction mixture to remove triethylamine hydrochloride.

-

Concentrate the filtrate under reduced pressure to obtain the crude 4-chloro-3-(trifluoromethyl)phenyl isocyanate.

-

The crude product can be purified by vacuum distillation.[14]

-

In Vitro Biological Evaluation: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[15][16]

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture a suitable cancer cell line (e.g., HepG2 for liver cancer) in appropriate media.

-

Trypsinize the cells, count them using a hemocytometer, and adjust the cell density.

-

Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.[15]

-

Incubate the plate overnight in a CO₂ incubator to allow the cells to attach.[15]

-

-

Compound Treatment:

-

Prepare a stock solution of the synthesized trifluoromethylated benzamide in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compound in culture medium to obtain the desired test concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.[15]

-

Include untreated control wells (medium with the same concentration of DMSO as the treated wells) and blank wells (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[15]

-

-

MTT Addition and Incubation:

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.[16]

-

Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[15][16]

-

Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.[17]

-

Measure the absorbance of each well at 570 nm using a microplate reader.[15]

-

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

-

Part 5: Future Perspectives and Conclusion

Emerging Trends in the Use of Trifluoromethylated Benzamides

The success of the trifluoromethyl group in enhancing the biological activity of benzamides continues to drive innovation in medicinal chemistry. Researchers are exploring novel methods for the selective introduction of the CF₃ group into complex molecules.[11] Furthermore, the unique properties of this group are being leveraged in the design of new classes of therapeutic agents, including proteolysis-targeting chimeras (PROTACs) and covalent inhibitors.

Conclusion

The trifluoromethyl group has proven to be a transformative functional group in the design and development of benzamide-based drugs. Its ability to favorably modulate key physicochemical and pharmacokinetic properties, such as lipophilicity, metabolic stability, and bioavailability, has led to the discovery of numerous life-saving medicines. A thorough understanding of the principles and experimental methodologies outlined in this guide will empower researchers to continue to harness the power of the trifluoromethyl group in their quest for the next generation of innovative therapies.

Part 6: References

-

CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate. (n.d.). Retrieved from

-

Organic Syntheses. (2023, November 3). N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide. Retrieved from [Link]

-

CN113698315A - Synthetic method of 2-trifluoromethyl benzamide. (n.d.). Retrieved from

-

Assay Genie. (n.d.). Glucokinase Activity Assay Kit (Fluorometric) (#BN01129). Retrieved from [Link]

-

ResearchGate. (2025, August 8). Synthesis, Molecular Modeling and Biological Evaluation of Novel Trifluoromethyl Benzamides as Promising CETP Inhibitors. Retrieved from [Link]

-

Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

-

US20170129849A1 - Process for the preparation of 2-(trihalomethyl) benzamide. (n.d.). Retrieved from

-

US20080085528A1 - Glucokinase activity assays for measuring kinetic and activation parameters. (n.d.). Retrieved from

-

Asian Journal of Research in Chemistry. (2018, September 16). Modified reaction condition to achieve high yield and cost efficient hazardous free synthesis of Sorafenib API. Retrieved from [Link]

-

ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]

-

Asian Journal of Research in Chemistry. (2018, September 16). Modified reaction condition to achieve high yield and cost efficient hazardous free synthesis of Sorafenib API. Retrieved from [Link]

-

PMC. (n.d.). Synthesis, characterization, and antiproliferative evaluation of novel sorafenib analogs for the treatment of hepatocellular carcinoma. Retrieved from [Link]

-

Convenient Synthesis of Sorafenib and Its Derivatives. (n.d.). Retrieved from [Link]

-

PubMed. (2012, January 23). New sorafenib derivatives: synthesis, antiproliferative activity against tumour cell lines and antimetabolic evaluation. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzamide, 3-trifluoromethyl-2-fluoro-N-(3-trifluoromethyl-2-fluorobenzoyl)-N-butyl-. Retrieved from [Link]

-

PMC. (n.d.). Discovery of benzamide analogs as negative allosteric modulators of human neuronal nicotinic receptors: Pharmacophore modeling and structure-activity relationship studies. Retrieved from [Link]

-

AJMC. (2011, July 27). JAK-STAT Signaling Has Many Faces: Inhibitors Offer Hope in Rare Blood Cancers. Retrieved from [Link]

-

American Diabetes Association. (2003, September 1). Insights Into the Biochemical and Genetic Basis of Glucokinase Activation From Naturally Occurring Hypoglycemia Mutations. Retrieved from [Link]

-

Wikipedia. (n.d.). JAK-STAT signaling pathway. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved from [Link]

-

ChemRxiv. (n.d.). Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. Retrieved from [Link]

-

MDPI. (2023, January 6). The Role of JAK/STAT Pathway in Fibrotic Diseases: Molecular and Cellular Mechanisms. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of m-(trifluoromethyl)benzamide (CAS 1801-10-1). Retrieved from [Link]

-

PubChem. (n.d.). 4-(Trifluoromethyl)benzamide. Retrieved from [Link]

-

Frontiers. (2023, February 23). JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Quantum-Chemical Investigation of Spectral-Luminescent and Physical-Chemical Properties of Benzamides. Retrieved from [Link]

-

Optimization Geometry of Benzamide and Di-Fluorine Benzamide Molecules. (n.d.). Retrieved from [Link]

-

Walsh Medical Media. (2016, November 28). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved from [Link]

-

NIST WebBook. (n.d.). 4-Fluoro-2-(trifluoromethyl)benzamide. Retrieved from [Link]

Sources

- 1. thieme-connect.de [thieme-connect.de]

- 2. 2-(TRIFLUOROMETHYL)BENZAMIDE CAS#: 360-64-5 [chemicalbook.com]

- 3. texaschildrens.org [texaschildrens.org]

- 4. Glucokinase Activity Assay Kit (Fluorometric) (ab273303) | Abcam [abcam.co.jp]

- 5. CAS 360-64-5: 2-(Trifluoromethyl)benzamide | CymitQuimica [cymitquimica.com]

- 6. 4-(Trifluoromethyl)benzamide | C8H6F3NO | CID 74684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

- 8. New sorafenib derivatives: synthesis, antiproliferative activity against tumour cell lines and antimetabolic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 10. onclive.com [onclive.com]

- 11. mdpi.com [mdpi.com]

- 12. 4-Chloro-3-(trifluoromethyl)phenyl isocyanate synthesis - chemicalbook [chemicalbook.com]

- 13. ajrconline.org [ajrconline.org]

- 14. CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate - Google Patents [patents.google.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchhub.com [researchhub.com]

- 17. MTT assay protocol | Abcam [abcam.com]

- 18. atcc.org [atcc.org]

Methodological & Application

Synthesis of 2-Bromo-N-methyl-5-(trifluoromethyl)benzamide from benzoic acid

Application Note: High-Fidelity Synthesis of 2-Bromo-N-methyl-5-(trifluoromethyl)benzamide

Executive Summary

This application note details the optimized synthetic protocols for the preparation of 2-Bromo-N-methyl-5-(trifluoromethyl)benzamide starting from 2-bromo-5-(trifluoromethyl)benzoic acid . This scaffold is a critical building block in medicinal chemistry, particularly in the development of androgen receptor antagonists (e.g., Enzalutamide analogs) and kinase inhibitors.

The synthesis presents specific challenges due to the ortho-bromo substituent , which introduces steric hindrance at the reaction center, and the meta-trifluoromethyl group , which significantly alters the electronic properties of the ring. This guide presents two validated pathways:

-

Route A (Process Scale): Acid Chloride Activation (Thionyl Chloride).

-

Route B (Discovery Scale): HATU-Mediated Coupling.

Strategic Analysis & Retrosynthesis

The target molecule features a benzamide core.[1] The primary disconnection is at the amide bond.

Chemical Challenges:

-

Steric Hindrance: The bromine atom at the C2 position creates steric bulk, potentially impeding the nucleophilic attack of methylamine.

-

Electronic Deactivation: The

group (electron-withdrawing) increases the electrophilicity of the carbonyl carbon, which aids reaction, but also increases the acidity of the amide proton in the final product.

Synthesis Workflow (Graphviz)

Figure 1: Decision tree for synthetic route selection based on scale and equipment availability.

Protocol A: Acid Chloride Method (Preferred for Scale-Up)

This method utilizes Thionyl Chloride (

Reagents & Stoichiometry

| Reagent | Equiv.[2][3] | Role |

| 2-Bromo-5-(trifluoromethyl)benzoic acid | 1.0 | Limiting Reagent |

| Thionyl Chloride ( | 3.0 - 5.0 | Activating Agent |

| DMF (Dimethylformamide) | 0.05 (Cat.) | Catalyst (Vilsmeier-Haack type) |

| Methylamine (2.0M in THF) | 2.5 | Nucleophile |

| Dichloromethane (DCM) | Solvent | Reaction Medium |

Step-by-Step Procedure

-

Activation (Acid Chloride Formation):

-

In a dry round-bottom flask equipped with a reflux condenser and a drying tube (CaCl2 or

line), dissolve the benzoic acid derivative (1.0 equiv) in anhydrous DCM (5 mL/mmol). -

Add catalytic DMF (2-3 drops). Note: DMF catalyzes the reaction by forming the reactive Vilsmeier intermediate.

-

Slowly add Thionyl Chloride (3.0 equiv) dropwise at room temperature.

-

Heat the mixture to reflux (

) for 2–3 hours. Monitor by TLC (convert an aliquot to methyl ester with MeOH to check completion) or LCMS. -

Evaporation: Once conversion is complete, concentrate the reaction mixture in vacuo to remove DCM and excess

. Co-evaporate with dry Toluene (2x) to ensure complete removal of thionyl chloride. Result: Crude Acid Chloride (Yellow/Orange oil).

-

-

Amide Coupling:

-

Redissolve the crude acid chloride in anhydrous THF (5 mL/mmol) under

. -

Cool the solution to

using an ice bath. -

Add Methylamine (2.0M in THF, 2.5 equiv) dropwise. Caution: Exothermic reaction. Gas evolution possible.[4]

-

Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.

-

-

Workup:

-

Quench with saturated

solution. -

Extract with Ethyl Acetate (3x).

-

Wash combined organic layers with 1M HCl (to remove excess amine), then Brine.

-

Dry over

, filter, and concentrate.

-

Protocol B: HATU Coupling (Preferred for MedChem/Library)

For small-scale synthesis where handling thionyl chloride is undesirable, HATU provides a mild, high-yielding alternative.

Reagents & Stoichiometry

| Reagent | Equiv.[2][3] | Role |

| Starting Acid | 1.0 | Limiting Reagent |

| HATU | 1.2 | Coupling Agent |

| DIPEA (Hünig's Base) | 3.0 | Base |

| Methylamine (2.0M in THF) | 1.5 | Nucleophile |

| DMF | Solvent | Reaction Medium |

Step-by-Step Procedure

-

Activation:

-

Dissolve 2-Bromo-5-(trifluoromethyl)benzoic acid (1.0 equiv) in DMF (0.2 M concentration).

-

Add DIPEA (3.0 equiv) and stir for 5 minutes.

-

Add HATU (1.2 equiv). The solution should turn slightly yellow.[4] Stir for 15–30 minutes at RT to form the activated ester (O-At).

-

-

Coupling:

-

Add Methylamine (2.0M in THF, 1.5 equiv).

-

Stir at RT for 4–16 hours.

-

-

Workup:

Analytical Validation & QC

Upon isolation, the product must be validated. The ortho-bromo substituent causes a distinct shift in the amide proton signal compared to non-halogenated analogs.

Expected Data:

-

Physical State: White to off-white solid.

-

1H NMR (400 MHz, DMSO-d6):

- 8.50 (br q, 1H, NH -Me) – Broadened due to quadrupole coupling.

- 7.95 (d, J = 8.2 Hz, 1H, Ar-H3 ) – Ortho to Bromine.

- 7.75 (dd, J = 8.2, 2.0 Hz, 1H, Ar-H4 ).

- 7.60 (d, J = 2.0 Hz, 1H, Ar-H6 ) – Ortho to Amide.

- 2.85 (d, J = 4.5 Hz, 3H, N-CH3 ).

-

LCMS:

[M+H]+ calc for

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield (Method A) | Hydrolysis of Acid Chloride | Ensure strict anhydrous conditions during the evaporation of |

| Incomplete Conversion (Method B) | Steric Hindrance | The Ortho-Br blocks HATU approach. Switch to Method A (Acid Chloride) or heat Method B to |

| Impurity: Di-acylated amine | Excess Acid Chloride | Ensure Methylamine is in excess (2.5 equiv) and added slowly at |

References

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][6] Tetrahedron, 61(46), 10827-10852.

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 16064783, 2-Bromo-N-methyl-5-(trifluoromethyl)benzamide.

Sources

- 1. chemscene.com [chemscene.com]

- 2. Amide-Forming Ligation of Acyltrifluoroborates and Hydroxylamines in Water - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Page loading... [wap.guidechem.com]

- 5. Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Patent 0004447 [data.epo.org]

- 6. hepatochem.com [hepatochem.com]

Application Notes and Protocols for the Crystallization of Trifluoromethylated Benzamides

Introduction: The Critical Role of Crystallization in Drug Development

Trifluoromethylated benzamides represent a cornerstone in modern medicinal chemistry. The incorporation of the trifluoromethyl (CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, properties crucial for the development of effective therapeutics.[1] High-quality single crystals are indispensable for unequivocally determining the three-dimensional atomic arrangement of these compounds through X-ray diffraction. This structural information is paramount for understanding structure-activity relationships (SAR), guiding lead optimization, and securing intellectual property. However, the unique electronic and steric properties of the CF3 group present distinct challenges and opportunities in the crystallization process. This guide provides a detailed overview of established crystallization methods, tailored specifically for trifluoromethylated benzamides, to empower researchers in obtaining single crystals suitable for structural analysis.

The Influence of the Trifluoromethyl Group on Crystal Packing

The success of a crystallization experiment is fundamentally governed by the intermolecular interactions that dictate the formation of a well-ordered crystal lattice. The trifluoromethyl group, with its high electronegativity and steric bulk, profoundly influences these interactions.[2] Unlike a simple methyl group, the CF3 group is a poor hydrogen bond acceptor but can participate in various weak interactions, such as F···π and F···F contacts, which can play a decisive role in crystal packing.[3][4] Understanding and leveraging these interactions is key to devising a successful crystallization strategy.

Pre-Crystallization Considerations: Purity and Solubility

Before attempting any crystallization experiment, two prerequisites are crucial:

-

Purity: The starting material should be of the highest possible purity, ideally >95%. Impurities can act as nucleation inhibitors or be incorporated into the crystal lattice, leading to disordered or poor-quality crystals.[5][6]

-

Solubility Assessment: A thorough understanding of the compound's solubility in a range of solvents is essential for selecting an appropriate crystallization method and solvent system.[7][8] A systematic approach involves testing the solubility of a small amount of the compound (e.g., 5-10 mg) in a variety of solvents (e.g., 0.5 mL) at both room temperature and elevated temperatures.[9][10]

Table 1: General Solvent Selection Guidelines

| Solvent Property | Rationale for Crystallization | Example Solvents |

| Good Solvent | Dissolves the compound completely when heated. | Toluene, Ethyl Acetate, Acetone |

| Poor Solvent | The compound is sparingly soluble or insoluble, even when heated. | Hexane, Heptane, Water |

| Ideal System | The compound exhibits significant solubility at elevated temperatures but poor solubility at room or lower temperatures. | A single solvent or a binary mixture of a good and poor solvent. |

Crystallization Methods: Protocols and Scientific Rationale

There is no universal method for crystallization. Therefore, a screening approach using multiple techniques simultaneously is often the most efficient path to success.

Slow Evaporation

This is often the simplest and most attempted method.[11][12] It relies on gradually increasing the concentration of the solute as the solvent evaporates, leading to a state of supersaturation from which crystals can nucleate and grow.[13]

Protocol:

-

Solvent Selection: Choose a solvent or a binary solvent mixture in which the trifluoromethylated benzamide has moderate solubility at room temperature. Highly volatile solvents like dichloromethane should be used with caution as rapid evaporation can lead to the formation of small, poorly-formed crystals.[5][11]

-

Solution Preparation: Prepare a clear, nearly saturated solution of the compound. Ensure all solid material is dissolved. Gentle warming may be necessary.

-

Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean crystallization vessel (e.g., a small vial or test tube) to remove any particulate matter that could act as unwanted nucleation sites.

-

Evaporation Control: Cover the vessel in a way that allows for slow solvent evaporation. This can be achieved by covering the opening with parafilm and piercing it with a few small holes using a needle.[14] The rate of evaporation can be controlled by the number and size of the holes.

-

Incubation: Place the vessel in a vibration-free environment and allow it to stand undisturbed. Crystal growth can take anywhere from a few hours to several weeks.

Causality Behind Experimental Choices: The slow rate of evaporation is critical to allow for the ordered arrangement of molecules into a crystal lattice. Rapid evaporation often leads to amorphous precipitation or a multitude of small crystals. The choice of a moderately volatile solvent ensures a controlled increase in concentration.

Diagram 1: Slow Evaporation Workflow

Caption: Workflow for the slow evaporation crystallization method.

Vapor Diffusion

Vapor diffusion is a highly effective technique, particularly when only small amounts of the compound are available.[5] It involves the slow diffusion of a "poor" solvent (anti-solvent) vapor into a solution of the compound in a "good" solvent, gradually reducing the solubility and inducing crystallization.[15][16]

There are two common setups for vapor diffusion: hanging drop and sitting drop.

Protocol (Hanging Drop):

-

Reservoir Preparation: Fill the well of a crystallization plate with 0.5-1.0 mL of the anti-solvent.

-

Drop Preparation: On a siliconized glass coverslip, place a small drop (1-5 µL) of a concentrated solution of the trifluoromethylated benzamide in a good solvent.[17][18]

-

Mixing (Optional but Recommended): To the same drop, add an equal volume of the anti-solvent from the reservoir.

-

Sealing: Invert the coverslip and place it over the reservoir, ensuring an airtight seal is formed with vacuum grease.[18]

-

Equilibration: The vapor from the anti-solvent in the reservoir will slowly diffuse into the drop, causing the compound to become less soluble and crystallize.[17]

-

Incubation: Store the plate in a stable temperature environment and monitor for crystal growth.

Causality Behind Experimental Choices: The slow diffusion of the anti-solvent vapor provides a very gradual change in the solvent environment of the drop, promoting slow and controlled crystal growth. The choice of miscible good and anti-solvents is crucial for this method to be effective.

Diagram 2: Hanging Drop Vapor Diffusion Setup

Caption: Schematic of the hanging drop vapor diffusion method.

Thermal Methods (Slow Cooling)

This method is suitable for compounds that exhibit a significant difference in solubility at different temperatures.[7] A saturated solution is prepared at an elevated temperature and then allowed to cool slowly, causing the solubility to decrease and crystals to form.[12][19]

Protocol:

-

Solvent Selection: Choose a solvent in which the compound has high solubility at an elevated temperature and low solubility at room temperature or below.

-

Solution Preparation: Prepare a saturated solution of the compound at or near the boiling point of the chosen solvent.

-

Hot Filtration: If any solid remains undissolved, perform a hot filtration to remove it.

-

Slow Cooling: Allow the solution to cool slowly to room temperature. This can be achieved by placing the flask in a Dewar containing hot water or by simply turning off the heat source and allowing it to cool with the heating block.[11][19]

-

Further Cooling: Once at room temperature, the flask can be transferred to a refrigerator or freezer to further decrease the solubility and maximize crystal yield.

-

Incubation: Avoid disturbing the solution as it cools to prevent rapid precipitation.

Causality Behind Experimental Choices: The gradual decrease in temperature ensures a slow and controlled reduction in solubility, which is conducive to the formation of large, well-ordered crystals. Rapid cooling often leads to the formation of a powder or microcrystalline material.

Troubleshooting Common Crystallization Problems

Table 2: Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| No Crystals Form | Solution is not supersaturated; compound is too soluble. | Concentrate the solution further; add an anti-solvent; try a different solvent system; cool to a lower temperature. |

| Amorphous Oil Forms | Compound is precipitating too quickly; solution is too concentrated; impurities are present. | Use a more dilute solution; slow down the rate of crystallization (slower evaporation or cooling); further purify the compound. |

| Many Small Crystals | Too many nucleation sites; crystallization is too rapid. | Filter the solution before setting up the crystallization; slow down the rate of crystallization; try seeding with a single, well-formed crystal. |

| Poor Crystal Quality | Rapid crystal growth; solvent inclusion; disorder. | Slow down the crystallization process; try a different solvent that is less likely to be incorporated into the crystal lattice.[5] |

References

- Slow Evaporation Method. (n.d.).

- Loll, P. J. (2005). A modified vapor-diffusion crystallization protocol that uses a common dehydrating agent. IUCr Journals.

- Protein XRD Protocols - Crystallization of Proteins. (n.d.).

- Guide for crystallization. (n.d.).

- Growing Quality Crystals. (n.d.). MIT Department of Chemistry.

- Setting up a Traditional Hanging Drop Vapour Diffusion Crystal Growth Experiment. (n.d.).

- Sitting Drop Vapor Diffusion Crystallization. (n.d.). Hampton Research.

- Polymer Crystallization by Thermal Analysis. (n.d.). Mettler Toledo.

- Sonina, A. A., et al. (2018). Crystal packing control of a trifluoromethyl-substituted furan/phenylene co-oligomer. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials.

- Sommer, R. D. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section C: Structural Chemistry.

- How to crystallize your sample. (2026). X-ray Core - KU Leuven.

- Crystallization Methods. (n.d.). SPIE Digital Library.

- Crystallisation Techniques. (2006).

- Yi, H., et al. (2020). Stacking of Sterically Congested Trifluoromethylated Aromatics in their Crystals – The Role of Weak F···π or F···F Contacts. European Journal of Organic Chemistry.

- Yi, H., et al. (2025). Stacking of Sterically Congested Trifluoromethylated Aromatics in their Crystals – The Role of Weak F···π or F···F Contacts. ResearchGate.

- Coles, S. J. (2017). Crystal structures of increasingly large molecules: meeting the challenges with CRYSTALS software. Acta Crystallographica Section C: Structural Chemistry.

- Experimental Crystal growth. (n.d.).

- Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. (2024). OSTI.GOV.

- Selecting a Solvent to Crystallize a Substance. (2020). YouTube.

- Experiment 3 Crystallization 21. (n.d.). Bellevue College.

- Quantitative crystal structure analysis in trifluoromethyl- and cyano-substituted N -phenylbenzamides. (2025). ResearchGate.

- Crystal structures of 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide, 3-bromo-N-[2-(trifluoromethyl)phenyl... (n.d.). PMC.

- (PDF) Crystal structures of 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide, 3-bromo-N-[2-(trifluoromethyl)phenyl]benzamide and 3-iodo-N-[2-(trifluoromethyl)phenyl]benzamide. (n.d.). ResearchGate.

- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.

- Crystallization Methods for X-ray Analysis of Benzamide Derivatives: Application Notes and Protocols. (2025). Benchchem.

- How to choose a solvent for crystallization of an organic compound. (2018). Quora.

- Pérez Bitrián, A. (n.d.). New Insights into Trifluoromethyl Gold Chemistry. Universidad de Zaragoza.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). MDPI.

- Enantioselective Desymmetrization of Trifluoromethylated Tertiary Benzhydrols via Hydrogen-Acceptor-Free Ir-Catalyzed Dehydrogenative C–H Silylation: Decisive Role of the Trifluoromethyl Group. (2024). JACS Au. Retrieved from vertexaisearch.cloud.google.com4). JACS Au.

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. d-nb.info [d-nb.info]

- 4. researchgate.net [researchgate.net]

- 5. unifr.ch [unifr.ch]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. How to crystallize your sample — X-ray Core [chem.kuleuven.be]

- 8. quora.com [quora.com]

- 9. youtube.com [youtube.com]

- 10. bellevuecollege.edu [bellevuecollege.edu]

- 11. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. depts.washington.edu [depts.washington.edu]

- 13. Experimental Crystal growth – Crystallographic Growth [ebooks.inflibnet.ac.in]

- 14. Slow Evaporation Method [people.chem.umass.edu]

- 15. journals.iucr.org [journals.iucr.org]

- 16. hamptonresearch.com [hamptonresearch.com]

- 17. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]

- 18. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]

- 19. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]

Troubleshooting & Optimization

Technical Support Center: Purification of N-Methyl Benzamides by Flash Chromatography

From the desk of a Senior Application Scientist